An In-depth Technical Guide to the Chemical Properties of 5-Methylheptanal
An In-depth Technical Guide to the Chemical Properties of 5-Methylheptanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylheptanal, a branched-chain aliphatic aldehyde, is a molecule of interest in various scientific domains, including organic synthesis and the study of volatile organic compounds. Its chemical structure, characterized by an eight-carbon backbone with a methyl group at the fifth position and a terminal aldehyde functional group, imparts specific physical and chemical properties that are crucial for its application and reactivity. This technical guide provides a comprehensive overview of the known chemical properties of 5-Methylheptanal, including its physical characteristics, spectroscopic data, synthesis, and reactivity. While experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and provides predicted data and analogous experimental protocols to facilitate further research and application.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Methylheptanal is presented in the table below. It is important to note that much of the available data is computed, and experimental verification is recommended for critical applications.
| Property | Value | Source |
| IUPAC Name | 5-methylheptanal | PubChem[1] |
| Synonyms | - | - |
| CAS Number | 75579-88-3 | PubChem[1] |
| Molecular Formula | C₈H₁₆O | PubChem[1] |
| Molecular Weight | 128.21 g/mol | PubChem[1] |
| Canonical SMILES | CCC(C)CCCC=O | PubChem[1] |
| InChI | InChI=1S/C8H16O/c1-3-8(2)6-4-5-7-9/h7-8H,3-6H2,1-2H3 | PubChem[1] |
| Stereoisomer | (5S)-5-methylheptanal | PubChem[2] |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| Density | Not experimentally determined | - |
| Refractive Index | Not experimentally determined | - |
| XLogP3 (Computed) | 2.4 | PubChem[1][2] |
| Topological Polar Surface Area (Computed) | 17.1 Ų | PubChem[1][2] |
Spectroscopic Data (Predicted)
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 5-Methylheptanal is expected to show characteristic signals for the aldehydic proton, as well as for the various aliphatic protons in the carbon chain. The aldehydic proton (CHO) typically appears as a triplet in the downfield region of the spectrum, around δ 9.6-9.8 ppm, due to coupling with the adjacent methylene (B1212753) protons. The protons on the carbon chain will exhibit complex splitting patterns in the upfield region (δ 0.8-2.5 ppm).
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region of δ 200-205 ppm. The other seven carbon atoms will appear in the aliphatic region of the spectrum (δ 10-60 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 5-Methylheptanal is expected to display a strong, sharp absorption band characteristic of the C=O stretching vibration of a saturated aliphatic aldehyde, typically in the range of 1720-1740 cm⁻¹. Another key feature for aldehydes is the presence of two weak to medium C-H stretching bands for the aldehydic proton, which are expected to appear around 2720 cm⁻¹ and 2820 cm⁻¹.
Mass Spectrometry (Predicted)
In the mass spectrum of 5-Methylheptanal, the molecular ion peak (M⁺) would be expected at m/z 128. Common fragmentation patterns for aliphatic aldehydes include α-cleavage (loss of an alkyl radical) and β-cleavage (loss of an alkene via McLafferty rearrangement). Key fragment ions would be anticipated at m/z 44 (from McLafferty rearrangement) and at m/z corresponding to the loss of various alkyl fragments from the carbon chain.
Synthesis and Reactivity
Synthesis
A common and effective method for the synthesis of 5-Methylheptanal is the oxidation of the corresponding primary alcohol, 5-methylheptan-1-ol. Several mild oxidation methods are suitable for this transformation to avoid over-oxidation to the carboxylic acid.
The Dess-Martin periodinane (DMP) oxidation is a highly efficient and mild method for the preparation of aldehydes from primary alcohols.[3][4][5][6][7]
dot
Caption: Workflow for the synthesis of 5-Methylheptanal via Dess-Martin oxidation.
Procedure:
-
To a solution of 5-methylheptan-1-ol (1.0 eq) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1 eq).
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 5-Methylheptanal.
-
Purify the product by column chromatography on silica (B1680970) gel or by distillation.
The Swern oxidation is another widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (B128534).[8][9][10][11][12]
dot
Caption: Workflow for the synthesis of 5-Methylheptanal via Swern oxidation.
Procedure:
-
To a solution of oxalyl chloride (1.1 eq) in DCM at -78 °C, add DMSO (2.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of 5-methylheptan-1-ol (1.0 eq) in DCM dropwise.
-
Stir the mixture for another 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography or distillation.
Chemical Reactivity
As an aldehyde, 5-Methylheptanal is expected to undergo a variety of characteristic reactions. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, and the α-protons are weakly acidic.
-
Nucleophilic Addition: 5-Methylheptanal can react with various nucleophiles. For example, Grignard reagents will add to the carbonyl group to form secondary alcohols.
-
Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Wittig reagent) will convert the aldehyde into an alkene.
-
Oxidation: 5-Methylheptanal can be readily oxidized to the corresponding carboxylic acid, 5-methylheptanoic acid, using common oxidizing agents such as potassium permanganate (B83412) or chromic acid.
-
Reduction: The aldehyde can be reduced to the primary alcohol, 5-methylheptan-1-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Enolate Formation and Aldol (B89426) Reactions: In the presence of a base, 5-Methylheptanal can form an enolate, which can then participate in aldol condensation reactions.
Biological Activity and Applications
While specific studies on the biological activity of 5-Methylheptanal are scarce, aliphatic aldehydes, in general, are known to be biologically active.[13][14] They are found in nature as flavor and fragrance components and can act as semiochemicals.[15] The structural similarity of 5-Methylheptanal to known flavor and pheromone compounds suggests potential applications in these areas. Further research is needed to elucidate any specific roles in cellular signaling or potential applications in drug development.[16][17]
Conclusion
This technical guide provides a summary of the known and predicted chemical properties of 5-Methylheptanal. While there is a notable lack of experimentally determined data, the provided information on its structure, computed properties, potential synthetic routes, and expected reactivity serves as a valuable resource for researchers. The detailed experimental protocols for its synthesis via oxidation of the corresponding alcohol offer a practical starting point for its preparation in a laboratory setting. Further experimental investigation into its physical properties, spectroscopic characterization, and biological activities is warranted to fully understand and exploit the potential of this molecule in various scientific and industrial applications.
References
- 1. 5-Methylheptanal | C8H16O | CID 10953527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (5S)-5-methylheptanal | C8H16O | CID 95375885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 14. Effect of aliphatic aldehydes on the lipid peroxidation and chemiluminescence of biological systems under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 6-Methylheptanal for Research|Flavor & Fragrance Applications [benchchem.com]
- 16. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02025H [pubs.rsc.org]
- 17. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses [mdpi.com]
